molecular formula C11H16N2 B13982698 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No.: B13982698
M. Wt: 176.26 g/mol
InChI Key: RAOONZCYENEBBT-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinolin-6-amine

InChI

InChI=1S/C11H16N2/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8,12H2,1H3

InChI Key

RAOONZCYENEBBT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CC(=C2)N

Origin of Product

United States

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